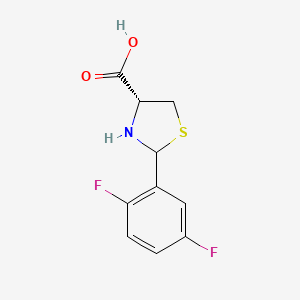

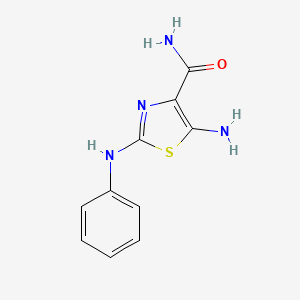

![molecular formula C15H15NO3S2 B2420230 6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one CAS No. 102996-98-5](/img/structure/B2420230.png)

6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one” belongs to a class of compounds known as azepines . Azepines are seven-membered heterocyclic compounds containing one nitrogen atom . They are important in the field of medicinal chemistry due to their presence in a variety of biologically active substances .

Synthesis Analysis

While specific synthesis methods for this compound were not found, azepines can generally be synthesized through methods such as recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Novel Thienoazepines : Daly et al. (1988) described the synthesis of novel thienoazepines, including derivatives of the compound , through photolysis of azido compounds. This research contributed to the development of new methodologies in heterocyclic chemistry (Daly et al., 1988).

- Development of Thienoazepines and Benzazepines : Another study by Daly et al. (1983) focused on the synthesis of similar compounds through photolysis in diethylamine-THF, highlighting the versatility of these reactions (Daly et al., 1983).

- Condensed Thiophen Ring Systems : Research by Iddon et al. (1975) explored the formation of thienoazepines and thienobenzoxazoles from azidobenzo[b]thiophens, contributing to the understanding of ring system transformations in organic chemistry (Iddon et al., 1975).

Potential Applications

- Heterocycles with Azaallyl System : A study by Röhrkasten and Kreher (1991) investigated the synthesis of 5H-Dibenz[c,e]azepines, a closely related compound, which can provide insights into the structural and functional properties of similar heterocycles (Röhrkasten & Kreher, 1991).

- Annulated 1,2,4-Triazoles Synthesis : Wang et al. (2003) developed a synthesis approach for thieno[2,3-f][1,2,4]triazolo[1,5-a]azepines, demonstrating the versatility of this compound in creating novel triheterocyclic ring systems (Wang et al., 2003).

properties

IUPAC Name |

6-(4-methylphenyl)sulfonyl-7,8-dihydro-5H-thieno[2,3-d]azepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2/c1-11-2-4-12(5-3-11)21(18,19)16-8-6-15-13(7-9-20-15)14(17)10-16/h2-5,7,9H,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQMQMSABKIKBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C=CS3)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2420152.png)

![5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol](/img/structure/B2420154.png)

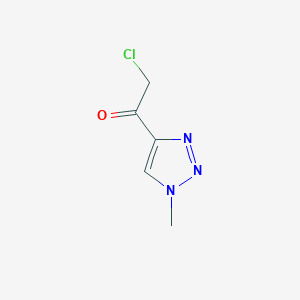

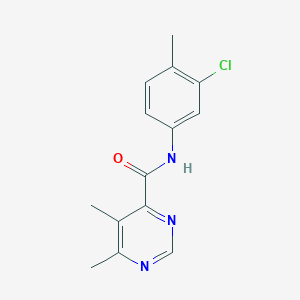

![3,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2420155.png)

![6-Cyclopropyl-2-[[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2420161.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2420162.png)

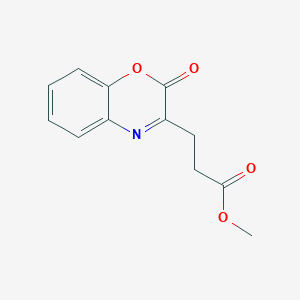

![[2-(3,5-Dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2420163.png)

![[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2420166.png)

![N-[[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2420168.png)